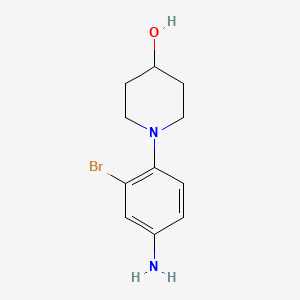

1-(4-Amino-2-bromophenyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(4-amino-2-bromophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFCACYRYXGLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Amino-2-bromophenyl)piperidin-4-ol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Amino-2-bromophenyl)piperidin-4-ol

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Aryl Piperidine Scaffold

In the landscape of modern medicinal chemistry, the 1-arylpiperidine-4-ol scaffold is a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its rigid, three-dimensional framework allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The specific compound, this compound, is a particularly valuable synthetic intermediate. The presence of an ortho-bromo substituent and a para-amino group on the aromatic ring offers orthogonal handles for subsequent chemical modifications, enabling its elaboration into complex molecules for drug discovery programs, particularly in oncology and neuroscience.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this key intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Part 1: The Synthetic Blueprint - A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence commencing with commercially available starting materials. The core of this strategy involves a palladium-catalyzed C-N cross-coupling reaction, followed by a chemoselective reduction.

Diagram of the Synthetic Workflow

Caption: Overall synthetic route from starting materials to the final product.

Step 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of the crucial aryl-nitrogen bond is accomplished via the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis, allowing for the coupling of amines with aryl halides under relatively mild conditions, a significant improvement over harsher classical methods like the Ullmann condensation.[1] The choice of a palladium catalyst and a suitable phosphine ligand is paramount for achieving high yields and preventing side reactions.

Mechanistic Rationale & Component Selection

The catalytic cycle, a well-established pathway, involves oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

-

Catalyst/Ligand System: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as Xantphos or BINAP is highly effective. The bulky ligand promotes the reductive elimination step and prevents the formation of inactive palladium dimers.[1]

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperidinol's secondary amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is an excellent choice due to its high basicity and solubility in organic solvents.

-

Solvent: Anhydrous, deoxygenated toluene is the solvent of choice, as it provides the necessary temperature range for the reaction and is compatible with the organometallic species involved.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

| Parameter | Specification | Rationale & Expert Notes |

| Reactants | 2-Bromo-4-nitroaniline (1.0 eq.), Piperidin-4-ol (1.2 eq.) | A slight excess of the amine component ensures complete consumption of the limiting aryl bromide. |

| Catalyst | Pd₂(dba)₃ (2 mol%) | A standard palladium precursor for generating the active Pd(0) catalyst in situ. |

| Ligand | Xantphos (4.4 mol%) | The bidentate ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. |

| Base | Sodium tert-butoxide (2.2 eq.) | A strong base is crucial for the deprotonation of piperidin-4-ol. Must be handled under inert atmosphere. |

| Solvent | Anhydrous Toluene | The solvent must be rigorously dried and deoxygenated to prevent catalyst deactivation. |

| Temperature | 100 °C | Provides the necessary thermal energy for efficient catalytic turnover. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) catalyst and the phosphine ligand from oxidation. |

| Reaction Time | 12-16 hours | Monitor by TLC or LC-MS until starting material is consumed. |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-4-nitroaniline, piperidin-4-ol, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, deoxygenated toluene via cannula.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate, and quench carefully with water.

-

Filter the mixture through a pad of Celite® to remove palladium residues.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(2-bromo-4-nitrophenyl)piperidin-4-ol. This is typically carried forward without further purification.

Step 2: Chemoselective Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to the primary amine. The key challenge is to achieve this transformation without affecting the aryl bromide (hydrodebromination) or the alcohol functionality.

Reagent Selection

While catalytic hydrogenation (H₂/Pd-C) is a common method for nitro reduction, it carries a significant risk of cleaving the C-Br bond. A more reliable and chemoselective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent. This reagent system is well-documented for its efficacy in reducing aromatic nitro groups in the presence of sensitive functional groups.

Detailed Experimental Protocol: Nitro Reduction

| Parameter | Specification | Rationale & Expert Notes |

| Reactant | Crude 1-(2-bromo-4-nitrophenyl)piperidin-4-ol (1.0 eq.) | The crude product from the previous step is generally of sufficient purity. |

| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.) | A large excess of the reducing agent ensures a complete and rapid reaction. |

| Solvent | Ethanol (Absolute) | A protic solvent that facilitates the reaction and dissolves the reactants. |

| Temperature | 75 °C | Gentle heating accelerates the reduction process. |

| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS. The product will have a significantly different polarity. |

Step-by-Step Procedure:

-

Dissolve the crude nitro-intermediate in absolute ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate in one portion.

-

Heat the mixture to 75 °C with stirring.

-

Upon completion, cool the reaction to room temperature and carefully pour it over crushed ice.

-

Basify the mixture to a pH of ~8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the acidic tin species. This will result in the formation of a thick white precipitate of tin salts.

-

Extract the product into ethyl acetate (3x). The large volume of tin salts may require multiple extractions for good recovery.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of the Final Product

The crude this compound is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate or a mixture containing methanol, is effective for separating the product from baseline impurities.

Part 2: Rigorous Characterization - A Self-Validating System

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating data package.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (ortho, meta coupling), piperidine ring protons (axial, equatorial), and exchangeable protons for -OH and -NH₂ groups. |

| ¹³C NMR | Distinct signals for all 11 carbon atoms, including quaternary carbons and those bearing heteroatoms. |

| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ at m/z 271/273, showing the characteristic ~1:1 isotopic pattern for bromine.[2] |

| IR Spectroscopy | Characteristic absorption bands for N-H (amine), O-H (alcohol), C-H (aromatic/aliphatic), and C-Br stretches. |

Detailed Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Region (δ 6.5-7.0 ppm): Three distinct signals are expected. A doublet around δ 6.9 ppm (H ortho to bromine), a doublet of doublets around δ 6.6 ppm (H ortho to amino group), and a doublet around δ 6.5 ppm (H meta to bromine).

-

Piperidine & -OH Protons (δ 1.4-4.7 ppm): The proton on the carbon bearing the hydroxyl group (-CHOH) will appear as a multiplet around δ 3.6-3.8 ppm. The axial and equatorial protons of the piperidine ring will appear as complex multiplets between δ 1.4 and 3.1 ppm. The hydroxyl proton (-OH) will appear as a broad singlet around δ 4.6 ppm (exchangeable with D₂O).

-

Amine Protons (δ 5.0-5.2 ppm): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet around δ 5.1 ppm (exchangeable with D₂O).

-

-

Mass Spectrometry (MS): The most definitive feature in the mass spectrum will be the presence of two major peaks in the molecular ion region, separated by 2 mass units and of nearly equal intensity. This is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). The expected [M+H]⁺ peaks would be at m/z 271 and 273.

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3450-3300 cm⁻¹: Two distinct, sharp N-H stretching bands, characteristic of a primary amine.

-

~3300-3200 cm⁻¹: A broad O-H stretching band from the alcohol.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the piperidine ring.

-

~1620 cm⁻¹: N-H bending (scissoring) vibration.

-

~1500 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: C-N stretching.

-

~1050 cm⁻¹: C-O stretching of the secondary alcohol.

-

~600-500 cm⁻¹: C-Br stretching.

-

Part 3: Safety and Handling

Scientific integrity demands a commitment to safety. The synthesis of this compound involves hazardous materials that require careful handling.

-

Starting Materials: 2-Bromo-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4][5]

-

Reagents: Sodium tert-butoxide is a corrosive solid that reacts violently with water. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

-

General Precautions:

-

All manipulations should be performed in a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[4][6]

-

Inert atmosphere techniques (Schlenk line or glovebox) are required for handling air- and moisture-sensitive reagents.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.[3][4][5][6][7]

-

Part 4: Applications in Drug Discovery

This compound is not an end product but a versatile starting point. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, including:

-

Acylation/Sulfonylation: Formation of amides and sulfonamides to explore structure-activity relationships (SAR).

-

Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

-

Cross-Coupling Reactions: The aryl bromide can participate in further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional complexity.

The piperidine motif itself is a common feature in many FDA-approved drugs, valued for improving pharmacokinetic properties such as solubility and cell permeability.[8][9] This specific scaffold is a valuable tool for medicinal chemists aiming to develop novel therapeutics.

References

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. (n.d.). Bentham Science. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Amino-2-bromophenyl)piperidin-4-ol

Executive Summary: 1-(4-Amino-2-bromophenyl)piperidin-4-ol is a substituted aminophenylpiperidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural motifs—a halogenated aniline and a piperidinol scaffold—make it a valuable building block for synthesizing complex molecules with potential therapeutic applications, particularly as intermediates for pharmacologically active compounds.[1][2] This guide provides a detailed analysis of the known and predicted physicochemical properties of this compound. Recognizing the scarcity of published experimental data, this document also outlines robust, field-proven protocols for its synthesis, purification, and comprehensive analytical characterization. The methodologies described herein are designed to equip researchers and drug development professionals with the necessary framework to empirically validate the compound's properties, ensuring data integrity and facilitating its application in research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. This compound, with the CAS Number 1251049-23-6, is composed of a piperidin-4-ol ring N-substituted with a 4-amino-2-bromophenyl group.[3][4][5] The presence of a bromine atom ortho to the piperidine linkage and an amino group para to it creates a specific electronic and steric environment that dictates its chemical behavior and potential for molecular interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1251049-23-6 | [3][4] |

| Molecular Formula | C₁₁H₁₅BrN₂O | [3][4] |

| Molecular Weight | 271.15 g/mol | [3][4] |

| Synonyms | 1-(4-Amino-2-bromophenyl)-4-piperidinol, AN-3787 | [3] |

| InChI | InChI=1S/C11H15BrN2O/c12-10-7-8(13)5-6-9(10)14-3-1-2-4-15/h5-7,15H,1-4,13H2 | (Generated) |

| InChIKey | YQGDSAMKSAPQCF-UHFFFAOYSA-N | (Generated) |

| SMILES | NC1=CC(N2CCC(O)CC2)=C(Br)C=C1 | (Generated) |

Predicted Physicochemical Properties and Their Implications

In the absence of extensive experimental data, computational predictions provide crucial initial insights into a molecule's behavior. These parameters are vital for designing experiments related to pharmacology and formulation, such as predicting absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Predicted Value | Implication in Drug Development |

| pKa | 14.73 ± 0.20 | This predicted value likely corresponds to the hydroxyl group, indicating it is a very weak acid.[3] The aniline and piperidine nitrogens will have distinct, more basic pKa values (estimated in the 4-5 and 8-9 ranges, respectively), which are critical for determining the molecule's charge state at physiological pH, directly impacting solubility, receptor binding, and membrane permeability. |

| XLogP3 | 1.9 | An XLogP3 value in this range suggests moderate lipophilicity. This is often a desirable characteristic for oral drug candidates, balancing aqueous solubility with the ability to cross lipid cell membranes. |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. The value of 58.6 Ų suggests that the molecule has a high probability of good oral bioavailability. |

| Hydrogen Bond Donors | 2 | The amino (NH₂) and hydroxyl (OH) groups can donate hydrogen bonds, contributing to interactions with biological targets and affecting solubility. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, influencing the molecule's solubility and binding characteristics. |

Key Structural-Property Relationships

The interplay of the compound's functional groups dictates its overall physicochemical profile.

Caption: Key structural components and their influence on physicochemical properties.

Proposed Synthesis and Characterization Workflow

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While specific literature for this exact molecule is sparse, a logical approach can be designed based on established organometallic cross-coupling reactions, such as the Buchwald-Hartwig amination.

Proposed Retrosynthetic Analysis

A reliable synthetic strategy involves the coupling of a commercially available aniline derivative with a suitable piperidone, followed by reduction.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1251049-23-6|this compound|BLD Pharm [bldpharm.com]

A Spectroscopic Guide to 1-(4-Amino-2-bromophenyl)piperidin-4-ol: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectral data for the novel substituted phenylpiperidine, 1-(4-Amino-2-bromophenyl)piperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds, providing a robust framework for its characterization.

Introduction

This compound is a unique molecule featuring a brominated aniline moiety attached to a piperidinol ring. This combination of a potentially reactive aromatic system and a saturated heterocyclic alcohol makes it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach is the most definitive method to achieve this.

Molecular Structure and Properties:

-

Molecular Formula: C₁₁H₁₅BrN₂O

-

Molecular Weight: 271.15 g/mol [1]

-

Core Components:

-

A 1,2,4-trisubstituted benzene ring.

-

A primary aromatic amine (-NH₂).

-

A bromine substituent.

-

A piperidine ring N-substituted with the phenyl group.

-

A secondary alcohol (-OH) on the piperidine ring.

-

This guide will now proceed to detail the expected outcomes and interpretation of the primary spectroscopic techniques used for the elucidation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons (-OH, -NH₂) as it can slow down the exchange rate, allowing for their observation.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.[2][3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish H-H couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, crucial for assigning quaternary carbons and linking molecular fragments.

-

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum will be complex, showing distinct regions for aromatic and aliphatic protons.

Diagram: ¹H NMR Structural Assignments

Caption: Predicted ¹H NMR assignments for key protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.1 - 7.2 | d | 1H | H(a) | Aromatic proton ortho to the piperidine nitrogen and meta to the amino group. The ortho nitrogen deshields this proton. |

| ~ 6.8 - 6.9 | dd | 1H | H(b) | Aromatic proton meta to both the piperidine nitrogen and the amino group. It will be split by both H(a) and H(c). |

| ~ 6.6 - 6.7 | d | 1H | H(c) | Aromatic proton ortho to the amino group and meta to the bromine. The strong electron-donating amino group shields this proton, shifting it upfield. |

| ~ 4.5 - 5.0 (broad s) | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange.[4] |

| ~ 3.8 - 4.0 | m | 1H | -CH(OH) | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen atom. |

| ~ 3.4 - 3.6 | m | 2H | Piperidine H (axial) | Protons on the carbons adjacent to the piperidine nitrogen are deshielded. Axial protons typically appear slightly upfield of equatorial protons.[5] |

| ~ 3.0 - 3.2 | m | 2H | Piperidine H (equatorial) | Equatorial protons adjacent to the nitrogen. |

| ~ 2.0 - 2.2 (broad s) | br s | 1H | -OH | The hydroxyl proton signal is often a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature.[6] |

| ~ 1.8 - 2.0 | m | 2H | Piperidine H (axial) | Protons on the carbons beta to the piperidine nitrogen. |

| ~ 1.6 - 1.8 | m | 2H | Piperidine H (equatorial) | Equatorial protons beta to the nitrogen. |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C-NH₂ | Aromatic carbon attached to the strongly electron-donating amino group, shifted downfield. |

| ~ 140 - 145 | C-N(piperidine) | Aromatic carbon attached to the piperidine nitrogen. |

| ~ 125 - 130 | C-Br | Aromatic carbon attached to bromine. The "heavy atom effect" of bromine can influence the chemical shift. |

| ~ 115 - 125 | Aromatic CH (x3) | The remaining three aromatic CH carbons will appear in this region. Their precise shifts are influenced by the combined electronic effects of the substituents. |

| ~ 65 - 70 | -CH(OH) | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| ~ 50 - 55 | Piperidine C-N | Carbons adjacent to the piperidine nitrogen are deshielded compared to other aliphatic carbons.[4] |

| ~ 30 - 35 | Piperidine C | Carbons beta to the piperidine nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to O-H, N-H, C-H, and C-N bonds, as well as aromatic C=C stretches.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded.

-

Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation (Predicted)

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3400 - 3500 | Medium | Asymmetric N-H Stretch | Primary amines typically show two N-H stretching bands.[3][5] The asymmetric stretch appears at a higher frequency. |

| ~ 3300 - 3400 | Medium | Symmetric N-H Stretch | The symmetric N-H stretch of the primary amine.[3][5] |

| ~ 3200 - 3600 (broad) | Broad, Medium | O-H Stretch | The hydroxyl group will exhibit a broad absorption due to hydrogen bonding. This may overlap with the N-H stretches.[6] |

| ~ 2850 - 3000 | Medium | Aliphatic C-H Stretch | C-H stretching vibrations of the piperidine ring. |

| ~ 1600 - 1650 | Strong | N-H Scissoring (Bending) | This bending vibration is characteristic of primary amines.[3] |

| ~ 1450 - 1600 | Medium-Strong | Aromatic C=C Stretches | Multiple bands are expected in this region corresponding to the vibrations of the benzene ring. |

| ~ 1250 - 1350 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the piperidine nitrogen is typically strong.[3] |

| ~ 1000 - 1250 | Strong | C-O Stretch | The C-O stretch of the secondary alcohol will be a strong band in the fingerprint region. |

| ~ 800 - 900 | Strong | Aromatic C-H Bending | Out-of-plane C-H bending vibrations for the 1,2,4-trisubstituted aromatic ring will appear in this region, providing information about the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method suitable for this type of molecule, as it is likely to produce a prominent protonated molecule [M+H]⁺.[1]

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused into the ESI source.

-

Analysis:

-

Full Scan MS: To determine the m/z of the molecular ion.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to provide structural information.

-

MS Spectral Interpretation (Predicted)

-

Molecular Ion: The ESI-MS spectrum in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Expected [M+H]⁺: m/z 271.0 (for ⁷⁹Br) and 273.0 (for ⁸¹Br).

-

Diagram: Predicted ESI-MS Fragmentation Pathway

Caption: Key fragmentation pathways in ESI-MS/MS.

Table 4: Predicted Mass Spectrometry Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Rationale of Formation |

| 271/273 | [M+H]⁺ | Protonated molecular ion. The isotopic pattern confirms the presence of one bromine atom. |

| 253/255 | [M+H - H₂O]⁺ | A common fragmentation pathway for alcohols is the neutral loss of water.[7] |

| Various | Piperidine Fragments | Cleavage of the piperidine ring can occur via various pathways, including α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions. The specific fragments will depend on the collision energy.[1] |

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the interpretation of the spectral data, grounded in established scientific principles. The combination of a detailed ¹H and ¹³C NMR analysis to map the carbon-hydrogen skeleton, IR spectroscopy to confirm the presence of key functional groups, and mass spectrometry to verify the molecular weight and fragmentation patterns, provides a self-validating system for the comprehensive characterization of this molecule. These data and interpretations form a crucial benchmark for any future research or application involving this compound.

References

-

BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from BenchChem website.[1]

-

Goulart, H. R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15.[7]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link][4]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][3]

-

Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link][6]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link][5]

-

MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link][2]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link][8]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link][2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 1-(4-Amino-2-bromophenyl)piperidin-4-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Amino-2-bromophenyl)piperidin-4-ol, a key intermediate in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. We will delve into its intrinsic physicochemical properties to build a predictive solubility framework across various organic solvent classes. More importantly, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical foundation and the practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with numerous challenges, among which solubility stands as a primary determinant of success. For a compound like this compound, which serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in organic solvents is not merely an academic exercise; it is a fundamental prerequisite for efficient process development.

Solubility dictates crucial parameters such as:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of the solvent to adequately dissolve the reactants.

-

Purification: Crystallization, a common method for purifying pharmaceutical intermediates, is fundamentally a solubility-driven process.

-

Formulation: For the final API, solubility directly impacts its bioavailability and the choice of delivery vehicle.

This guide will provide a deep dive into the solubility profile of this compound, moving from theoretical prediction to practical, hands-on determination.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its solubility. By examining the key physicochemical properties of this compound, we can make educated predictions about its behavior in different solvent environments.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₁H₁₅BrN₂O | [1] | Indicates a relatively complex structure with multiple functional groups. |

| Molecular Weight | 271.15 g/mol | [1] | A moderate molecular weight, suggesting that solubility will be highly dependent on specific solvent interactions rather than being limited by molecular size alone. |

| Predicted pKa | 14.73 ± 0.20 | [1] | The high pKa suggests the piperidinol hydroxyl group is weakly acidic. The amino group will have a basic pKa, making the molecule's charge state dependent on the pH of the medium, which is more relevant for aqueous solubility. |

| Key Functional Groups | - Aromatic amine (-NH₂) - Bromine (-Br) - Piperidine ring - Hydroxyl group (-OH) | N/A | The presence of both hydrogen bond donors (-NH₂, -OH) and acceptors (N in piperidine, O in hydroxyl) suggests that the compound will be more soluble in polar, protic solvents that can participate in hydrogen bonding. The aromatic ring and bromo-substituent introduce some lipophilicity, which may enhance solubility in less polar solvents. |

Predictive Solubility Framework:

Based on these properties, we can anticipate the following solubility trends:

-

High Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, due to the strong potential for hydrogen bonding with the amino and hydroxyl groups.

-

Moderate Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can act as hydrogen bond acceptors but not donors.

-

Low to Negligible Solubility: In non-polar solvents like hexane, heptane, and toluene. The polar functional groups will dominate, leading to poor interaction with these lipophilic solvents.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is the gold standard. The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[2] This method, considered the 'gold standard', involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solid.[3]

Detailed Experimental Protocol: Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.

Materials:

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of the Solid: Add an excess of this compound to a series of vials. The key is to have undissolved solid remaining at equilibrium to ensure saturation.[2] A visual excess is sufficient.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period. A common starting point is 24-48 hours to ensure equilibrium is reached.[2] For poorly soluble compounds, longer equilibration times may be necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

-

Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method. HPLC is preferred over methods like UV spectroscopy as it can separate the compound of interest from any potential impurities or degradation products.[4]

-

Data Calculation: Calculate the concentration of this compound in the original saturated solution by back-calculating from the diluted sample concentration. Express the solubility in units such as mg/mL or g/L.

Method Validation

To ensure the trustworthiness of the generated data, the analytical method (HPLC) used for quantification should be validated for specificity, linearity, accuracy, and precision.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Saturation Shake-Flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

While specific experimental data for this compound is not publicly available, the following table provides a template for how the results from the described protocol should be presented. The predicted solubility is included for illustrative purposes.

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Isopropanol | High | To be determined | |

| Polar Aprotic | Acetonitrile | Moderate | To be determined |

| Dimethylformamide (DMF) | Moderate | To be determined | |

| Dimethyl Sulfoxide (DMSO) | Moderate | To be determined | |

| Non-Polar | Toluene | Low | To be determined |

| Heptane | Negligible | To be determined |

Logical Relationships in Solubility

The interplay between the solute and solvent properties governs the extent of solubility. This relationship can be visualized as follows:

Caption: Solute-Solvent Interaction Logic Map.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in pharmaceutical synthesis and development. This guide has provided a robust framework for both predicting and experimentally determining this vital property. By understanding the compound's physicochemical characteristics and by meticulously applying the detailed Saturation Shake-Flask protocol, researchers can generate the high-quality, reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate the drug development pipeline.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Technical Guide: 1-(4-Amino-2-bromophenyl)piperidin-4-ol (CAS 1251049-23-6)

A comprehensive overview of the chemical structure, properties, and synthetic considerations for this substituted piperidine derivative.

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following guide has been compiled from publicly available data. Due to a lack of extensive peer-reviewed literature on this specific compound, some sections, particularly regarding synthesis and potential applications, are based on established chemical principles and should be considered theoretical.

Introduction

1-(4-Amino-2-bromophenyl)piperidin-4-ol is a chemical compound identified by the CAS number 1251049-23-6. Structurally, it is a disubstituted aniline derivative containing a piperidin-4-ol moiety. The presence of a bromine atom and an amino group on the phenyl ring, along with the hydroxyl group on the piperidine ring, makes it a versatile chemical intermediate. Such polysubstituted aromatic and heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for the synthesis of more complex molecules with specific biological activities or material properties. This document provides a detailed overview of its known chemical and physical properties, a plausible synthetic route, and a discussion of its potential, albeit speculative, applications in research and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique CAS number and its structural formula.

-

IUPAC Name: this compound

-

Synonyms: 1-(4-Amino-2-bromophenyl)-4-piperidinol[1]

The chemical structure consists of a piperidin-4-ol ring N-substituted with a 4-amino-2-bromophenyl group.

Molecular Structure:

Caption: Hypothetical synthesis of this compound.

Causality in Experimental Choices:

-

Buchwald-Hartwig Amination: This choice is dictated by its high efficiency and functional group tolerance for forming C-N bonds between aryl halides and primary or secondary amines. The selection of the specific palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos, SPhos), and base (e.g., NaOtBu, K₂CO₃) would be critical and require optimization to achieve high yields.

-

Protection/Deprotection Strategy: An alternative to the direct use of 4-bromo-3-nitroaniline would be to start with a protected aniline to avoid side reactions. However, the chosen route is more atom-economical.

-

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂ over Pd/C) is a clean method, while metal-acid systems like tin(II) chloride in hydrochloric acid are also highly effective for this purpose. The choice would depend on the scale of the reaction and the tolerance of other functional groups, though in this case, both methods are likely to be suitable.

Potential Research Applications

The structure of this compound suggests its primary utility as a chemical intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of subsequent chemical transformations:

-

The secondary amine within the piperidine ring is part of a tertiary amine linkage to the phenyl ring and is therefore unreactive.

-

The hydroxyl group on the piperidine ring can be a site for esterification, etherification, or oxidation to a ketone.

-

The primary amino group on the phenyl ring can undergo a wide range of reactions, including acylation, alkylation, diazotization followed by substitution (Sandmeyer reaction), and formation of sulfonamides.

-

The bromine atom on the phenyl ring is a versatile handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Given these reactive handles, this compound could serve as a valuable starting material in the following areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The piperidine and aniline moieties are common in many biologically active compounds.

-

Fragment-Based Drug Discovery: It could be used as a fragment for screening against biological targets.

-

Combinatorial Chemistry: The multiple reactive sites make it an ideal candidate for the creation of libraries of related compounds for high-throughput screening.

Safety and Handling

Detailed toxicological data for this compound is not publicly available. As with any chemical compound for which there is limited safety information, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound (CAS 1251049-23-6) is a polysubstituted chemical compound with potential as a versatile intermediate in organic synthesis. While there is a notable absence of in-depth studies on its biological activity or specific applications, its chemical structure, featuring multiple points for chemical modification, makes it a compound of interest for researchers in medicinal chemistry and related fields. The hypothetical synthetic pathway outlined provides a rational approach to its preparation, and its potential as a building block for more complex molecules warrants further investigation.

References

-

This compound - Guidechem.

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society.

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - Europe PMC.

-

1251049-23-6| Chemical Name : this compound | Pharmaffiliates.

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv.

-

This compound CAS 1251049-23-6 WIKI - Guidechem.

-

This compound | CAS 1251049-23-6 | Pharmaffiliates.

-

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | CAS 1334147-13-5 | Clinivex.

-

3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid | Clinivex.

-

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | Clinivex.

Sources

A Technical Guide to the Biological Screening of Novel Aminobromophenyl Piperidine Compounds

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Derivatives of piperidine exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[2][4][5] The introduction of aminobromophenyl substituents to the piperidine core presents a compelling strategy for generating novel chemical entities with potentially enhanced or unique biological activities. The bromine atom can influence the compound's pharmacokinetic profile and serve as a handle for further synthetic modifications, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[6][7]

This in-depth technical guide provides a comprehensive framework for the biological screening of novel aminobromophenyl piperidine compounds. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial cytotoxicity assessments to more complex mechanistic and pharmacokinetic evaluations. The protocols and strategies outlined herein are grounded in established scientific principles and aim to provide a robust and efficient pathway for identifying and characterizing promising lead compounds.

I. Foundational Screening: Establishing a Cytotoxicity Profile

The initial phase of screening is designed to rapidly assess the general toxicity of the novel aminobromophenyl piperidine compounds across various cell lines. This step is crucial for identifying concentration ranges for subsequent, more specific assays and for flagging compounds with overt toxicity early in the discovery process.[8]

A. Rationale for Assay Selection

Two complementary assays, the MTT and LDH assays, are recommended for the initial cytotoxicity screen. This dual-assay approach provides a more comprehensive picture of cytotoxicity by measuring different cellular endpoints.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9][10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[9][11] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.[10]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11] Measuring LDH activity in the supernatant provides a direct measure of cytotoxicity.[12]

B. Experimental Workflow: Cytotoxicity Screening

Caption: General workflow for initial cytotoxicity screening.

C. Detailed Protocols

1. MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]

-

Compound Treatment: Prepare serial dilutions of the aminobromophenyl piperidine compounds in the appropriate culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cytotoxicity.[9]

-

Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[9]

2. LDH Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[9]

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

-

LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

D. Data Presentation and Interpretation

Summarize the IC50 values obtained from both assays in a clear, tabular format for easy comparison across different compounds and cell lines.

| Compound ID | Cell Line | MTT IC50 (µM) | LDH IC50 (µM) |

| ABPC-001 | A549 | 25.3 | 31.8 |

| ABPC-002 | MCF-7 | 15.8 | 19.2 |

| ABPC-003 | HepG2 | >100 | >100 |

A significant discrepancy between the MTT and LDH IC50 values for a particular compound may suggest a specific mechanism of action, such as mitochondrial dysfunction (if the MTT assay shows higher potency) or membrane disruption (if the LDH assay is more sensitive).

II. Target-Based Screening: Unraveling the Mechanism of Action

Following the initial cytotoxicity assessment, the next logical step is to investigate the specific molecular targets of the aminobromophenyl piperidine compounds. This can be achieved through a variety of target-based assays, which can be broadly categorized as biochemical and cell-based assays.[13][14]

A. Rationale for a Target-Based Approach

-

Biochemical Assays: These assays utilize purified proteins (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target in a cell-free system.[13][15] They are invaluable for determining binding affinities (Kd) and inhibitory constants (Ki).[13]

-

Cell-Based Target Engagement Assays: These assays confirm that a compound can access and bind to its intended target within a living cell.[14][16] This is a critical step, as a compound that is potent in a biochemical assay may not be effective in a cellular context due to poor cell permeability or other factors.

B. Experimental Workflow: Target-Based Screening

Caption: Workflow for target-based screening of novel compounds.

C. Detailed Protocols

1. Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework that can be adapted for various enzyme targets.

-

Reagent Preparation: Prepare buffers, enzyme, substrate, and test compounds at the desired concentrations.

-

Reaction Initiation: In a microplate, combine the enzyme and varying concentrations of the aminobromophenyl piperidine compound. Allow for a pre-incubation period if necessary.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, changing the pH).

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17]

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

-

Cell Treatment: Treat intact cells with the aminobromophenyl piperidine compound at various concentrations.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.

-

Data Analysis: The shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

D. Structure-Activity Relationship (SAR) Analysis

The data generated from target-based assays is crucial for establishing a structure-activity relationship (SAR). By comparing the biological activity of a series of related aminobromophenyl piperidine compounds, researchers can identify the key structural features that contribute to potency and selectivity. This information is invaluable for guiding the design of next-generation compounds with improved properties.[15]

III. ADME-Tox Profiling: Assessing Drug-like Properties

A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity.[18] Therefore, it is essential to perform early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the "drug-like" properties of the most promising aminobromophenyl piperidine compounds.[19][20]

A. Rationale for Early ADME-Tox Screening

Early assessment of ADME-Tox properties allows for the identification and deprioritization of compounds with unfavorable characteristics, saving significant time and resources.[18] Key parameters to evaluate include metabolic stability, cell permeability, and potential for drug-drug interactions.

B. Key In Vitro ADME-Tox Assays

1. Metabolic Stability Assays

-

Liver Microsomal Stability Assay: This assay determines the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[8] The disappearance of the parent compound over time is measured to determine its intrinsic clearance.

-

Hepatocyte Stability Assay: Using primary hepatocytes provides a more complete picture of metabolism, as it includes both Phase I and Phase II metabolic enzymes.[8]

2. Permeability Assays

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion across the intestinal barrier.[8]

-

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier, to assess both passive and active transport of a compound.[8]

3. Cytochrome P450 (CYP) Inhibition Assays

These assays are crucial for predicting the potential for drug-drug interactions. They measure the ability of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[19]

C. Data Presentation for ADME-Tox Profile

| Compound ID | Microsomal Half-life (min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | CYP3A4 IC50 (µM) |

| ABPC-001 | 45 | 5.2 | >50 |

| ABPC-002 | 15 | 1.8 | 12.5 |

| ABPC-003 | >120 | 0.5 | >50 |

D. Logical Progression of Screening

Caption: A logical progression for the biological screening of novel compounds.

Conclusion

The biological screening of novel aminobromophenyl piperidine compounds requires a systematic and multi-faceted approach. By progressing from broad cytotoxicity assessments to specific target-based assays and early ADME-Tox profiling, researchers can efficiently identify and characterize promising lead candidates for further development. The integration of robust in vitro assays, detailed protocols, and logical experimental workflows, as outlined in this guide, provides a solid foundation for making data-driven decisions and advancing the most promising compounds toward preclinical and clinical evaluation.[21][22][23][24]

References

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- Promega Corporation. (n.d.). ADME-Tox Assays.

- Unknown. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.

- Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.

- Pion Inc. (2024). The Role Of in vitro Testing In Drug Development.

- Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.

- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

- Cell Guidance Systems. (2024). A beginners guide to ADME Tox.

- NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.

- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.

- AMSbiopharma. (2025). Preclinical research strategies for drug development.

- NCBI. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.

- Promega Corporation. (n.d.). Drug Discovery: ADME/Toxicity.

- Celtarys Research. (2025). Biochemical assays in drug discovery and development.

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.

- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.

- Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery.

- PPD. (n.d.). Preclinical Studies in Drug Development.

- FDA. (2018). Step 2: Preclinical Research.

- YouTube. (2023). types of assays used in early drug discovery.

- PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.

- Benchchem. (n.d.). Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols.

- Unknown. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery.

- Semantic Scholar. (2017). MTT assay to evaluate the cytotoxic potential of a drug.

- YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.

- PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

- Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- PubMed Central. (n.d.). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis.

- PubMed. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands.

- MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.

- Wikipedia. (n.d.). Piperidine.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cellgs.com [cellgs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. media.sciltp.com [media.sciltp.com]

- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 16. youtube.com [youtube.com]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lifechemicals.com [lifechemicals.com]

- 19. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]

- 20. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 21. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 22. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ppd.com [ppd.com]

- 24. Step 2: Preclinical Research | FDA [fda.gov]

A Prospective Technical Guide to Leveraging 1-(4-Amino-2-bromophenyl)piperidin-4-ol for Library Synthesis in Drug Discovery

Disclaimer: The compound 1-(4-amino-2-bromophenyl)piperidin-4-ol is a novel scaffold with limited documentation in current scientific literature. This guide is presented from the perspective of a Senior Application Scientist, offering a prospective framework based on established, analogous chemical principles. The protocols and strategies herein are theoretical and designed to serve as a robust starting point for researchers exploring this scaffold's potential.

Introduction: Unveiling a Privileged Scaffold Candidate

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery.[1][2] The piperidine ring is one such scaffold, present in over 70 FDA-approved drugs, where it often imparts favorable physicochemical properties like improved solubility and metabolic stability.[3][4][5] When combined with an aniline moiety, as in the this compound core, it presents a trifecta of reactive handles for chemical diversification. This guide provides a comprehensive technical overview for harnessing this scaffold's potential in the parallel synthesis of compound libraries.[6][7][8]

The core structure features three distinct, orthogonally addressable functional groups:

-

A Primary Aryl Amine (C4-NH2): A versatile nucleophile for acylation, sulfonylation, and alkylation.

-

An Aryl Bromide (C2-Br): A prime substrate for transition metal-catalyzed cross-coupling reactions.

-

A Secondary Alcohol (C4'-OH): A site for etherification, esterification, or oxidation.

This multi-functional nature allows for a systematic and extensive exploration of chemical space, making it an excellent candidate for generating diverse libraries aimed at hit identification and lead optimization.[8][9]

Synthesis of the Core Scaffold

A robust and scalable synthesis of the parent scaffold is paramount. A logical and well-precedented approach is the Buchwald-Hartwig amination, a powerful palladium-catalyzed reaction for forming C-N bonds.[10][11] This method is renowned for its broad substrate scope and functional group tolerance.[10]

Proposed Synthetic Pathway:

The proposed synthesis involves the coupling of a suitable bromoaniline precursor with 4-hydroxypiperidine. A plausible route is outlined below:

Caption: Proposed synthesis of the scaffold via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dibromoaniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

Procedure:

-

To an oven-dried Schlenk tube, add 2,5-dibromoaniline (1.0 eq), 4-hydroxypiperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate glovebox, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.[10]

-

Add anhydrous, degassed toluene to the Schlenk tube, followed by the palladium catalyst solution.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the title compound.

Strategies for Library Diversification

The true power of this scaffold lies in its three distinct points of diversification. A parallel synthesis approach can be employed to rapidly generate a large and diverse library of compounds.[6][14][15]

Caption: Three primary vectors for library diversification from the core scaffold.

Vector 1: Diversification at the Amino Group

The aniline nitrogen is a soft nucleophile, ideal for forming stable amide and sulfonamide linkages, which are prevalent in pharmaceuticals.

Protocol: Parallel Amide Coupling

-

Dispense a stock solution of the core scaffold (1.0 eq) in a suitable solvent (e.g., DMF or DCM) into an array of reaction vials (e.g., 96-well plate).

-

To each vial, add a unique carboxylic acid (1.1 eq) from a pre-prepared library.

-

Add a solution of a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The use of strong coupling agents is often necessary for less reactive anilines.[16]

-

Seal the plate and agitate at room temperature for 12-18 hours.

-

Quench the reactions by adding water.

-

Perform liquid-liquid extraction or solid-phase extraction to purify the products.

-

Analyze each well by LC-MS to confirm product formation and purity.

Vector 2: Diversification at the Aryl Bromide

The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.[17][18]

Protocol: Parallel Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[19] Its application to unprotected ortho-bromoanilines is well-documented and can be adapted for library synthesis.[17][18]

-

In an array of reaction vials under an inert atmosphere, dispense the core scaffold (1.0 eq), a unique boronic acid or ester (1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[20]

-

Add a solution of a palladium catalyst (e.g., Pd(dppf)Cl₂ or a pre-catalyst like CataXCium A Pd G3) in a solvent system (e.g., dioxane/water).[18]

-

Seal the reaction plate and heat to 80-100 °C for 4-12 hours.

-

Cool the plate, and partition the contents between ethyl acetate and water.

-

Isolate the organic phase and concentrate.

-

Purify the library members using high-throughput techniques like mass-directed automated preparative HPLC.

Vector 3: Diversification at the Hydroxyl Group

The secondary alcohol on the piperidine ring provides a third point for diversification, allowing for modulation of polarity and hydrogen bonding capacity.

Protocol: Parallel Williamson Ether Synthesis

-

Dispense a stock solution of the core scaffold (1.0 eq) in anhydrous THF or DMF into an array of reaction vials under an inert atmosphere.

-

Add a strong base (e.g., NaH, 1.2 eq) to each vial and stir for 30 minutes at room temperature to form the alkoxide.

-

Add a unique alkyl halide (e.g., bromide or iodide, 1.1 eq) from a building block library to each vial.

-

Seal the plate and agitate at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by LC-MS).

-

Carefully quench each reaction with water.

-

Extract with an organic solvent and purify as described previously.

Library Design and Workflow

A logical workflow is essential for efficient library production and analysis.[7] The choice of diversification strategy can be sequential to build complexity. For example, a Suzuki coupling could be performed first, followed by an amidation reaction on the resulting products.

Caption: A typical workflow for library synthesis and screening.

Data Presentation: Hypothetical Library Array

A two-dimensional library can be constructed by combining two sets of building blocks.

| Boronic Acid 1 (R¹-B(OH)₂) | Boronic Acid 2 (R²-B(OH)₂) | ... | Boronic Acid M (Rᴹ-B(OH)₂) | |

| Carboxylic Acid 1 (Rᴬ-COOH) | Product (R¹, Rᴬ) | Product (R², Rᴬ) | ... | Product (Rᴹ, Rᴬ) |

| Carboxylic Acid 2 (Rᴮ-COOH) | Product (R¹, Rᴮ) | Product (R², Rᴮ) | ... | Product (Rᴹ, Rᴮ) |

| ... | ... | ... | ... | ... |

| Carboxylic Acid N (Rᴺ-COOH) | Product (R¹, Rᴺ) | Product (R², Rᴺ) | ... | Product (Rᴹ, Rᴺ) |